(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S/c1-2-22-16-11(20)7-10(19)8-15(16)26-18(22)21-17(23)14-9-24-12-5-3-4-6-13(12)25-14/h3-8,14H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQRAYHEGGLSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound combines features of both thiazole and dioxine structures, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex molecular structure that includes a benzo[d]thiazole moiety and a dioxine ring. The synthesis typically involves multiple steps that require precise control over reaction conditions to yield the desired product with high purity. The general synthetic pathway includes:
- Formation of Thiazole Derivative : The initial step involves the synthesis of the thiazole component.
- Dioxine Ring Closure : Following this, the dioxine ring is constructed through cyclization reactions.
- Final Amide Formation : The final step involves the formation of the carboxamide group.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Anticancer Activity
Recent studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazole have been reported to possess cytotoxic effects against various cancer cell lines. In particular:
- Case Study 1 : A related thiazole derivative demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells .
Antimicrobial Properties
The antimicrobial activity of compounds containing thiazole and dioxine rings is well documented. These compounds have exhibited activity against a range of pathogens:
- Case Study 2 : Thiazole derivatives were screened for antibacterial activity and showed promising results against pathogenic bacteria when tested in vitro .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells.
- Antioxidant Activity : Potential reduction of oxidative stress in cells may contribute to its protective effects.
- Interaction with Enzymatic Pathways : The compound may interact with specific enzymes involved in cellular signaling pathways.
Data Table on Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Benzo[d]thiazol Derivatives
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS: 868376-72-1) :
- Substituent Differences :
- 3-allyl vs. 3-ethyl : Allyl groups increase molecular flexibility and π-orbital interactions, whereas ethyl groups enhance hydrophobicity.
- 4-methoxy vs. 4,6-difluoro : Methoxy groups donate electron density, while fluorine atoms withdraw electrons, altering reactivity and binding affinity.
- Molecular Formula : C20H18N2O4S (382.4 g/mol) vs. target compound’s estimated C19H17F2N2O3S (~383.4 g/mol).
- Functional Implications : Fluorination in the target compound likely improves metabolic stability and membrane permeability compared to methoxy analogs.
Agrochemical Benzamide Derivatives
Diflubenzuron (C14H9F2N2O2) and fluazuron :
- Structural Overlap : Both contain difluorobenzamide motifs, similar to the target’s carboxamide group.
- Mechanistic Insights : Diflubenzuron inhibits chitin synthesis via urea-mediated interactions. The target’s thiazole ring may enable divergent modes of action, such as targeting insect GABA receptors or acetylcholinesterase.
- Molecular Weight : Diflubenzuron (310.2 g/mol) is smaller, suggesting the target compound’s larger size may limit bioavailability but enhance target specificity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for preparing (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzo[d]thiazol-2(3H)-ylidene precursors and 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide derivatives. Ethanol or acetonitrile under reflux (1–3 hours) is commonly used as the solvent, with yields optimized by controlling stoichiometric ratios and reaction times. NMR and IR spectroscopy are critical for verifying intermediates and final products .
Q. How can the stereochemical configuration (Z) of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For example, analogous thiadiazole-triazine derivatives were structurally validated using X-ray diffraction to confirm bond angles, torsion angles, and spatial arrangements of substituents . Additionally, NOESY NMR can detect spatial proximity of protons to infer the Z-configuration .
Q. What spectroscopic techniques are essential for characterizing this compound’s purity and stability?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., fluorine atoms at positions 4 and 6 on the benzothiazole ring) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
- HPLC-MS : Quantifies purity and detects degradation products under stress conditions (e.g., thermal or oxidative stress) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar benzothiazole derivatives?
- Methodological Answer :
- Comparative Meta-Analysis : Systematically compare bioassay conditions (e.g., cell lines, concentrations, incubation times) across studies. For example, fluorinated benzothiazoles often show variable antimicrobial activity due to differences in bacterial strain susceptibility .
- Structure-Activity Relationship (SAR) Modeling : Use computational tools (e.g., molecular docking) to correlate electronic effects (e.g., fluorine substituents) with binding affinity to target enzymes .
Q. What experimental design strategies mitigate confounding variables in evaluating this compound’s pharmacokinetic properties?
- Methodological Answer :
- Split-Plot Designs : Apply randomized block designs with split plots to control variability in in vivo studies (e.g., pharmacokinetic half-life across animal models) .
- LC-MS/MS Validation : Use isotopically labeled internal standards to normalize extraction efficiencies and matrix effects in plasma/tissue samples .
Q. How can solvent polarity and reaction kinetics influence the cyclization efficiency of intermediates during synthesis?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic solvents (e.g., DMF) vs. polar protic solvents (e.g., ethanol) for cyclization steps. For example, DMF enhances nucleophilicity in thiadiazole cyclization by stabilizing transition states .
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction progress and identify rate-limiting steps .
Q. What computational methods validate the thermodynamic stability of the (Z)-isomer over the (E)-isomer?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Gibbs free energy differences between isomers. For benzothiazole derivatives, intramolecular hydrogen bonding (e.g., between NH and fluorine) often stabilizes the Z-configuration .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects to predict isomer prevalence in physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
